molecular formula C7H12N2O B1365723 1,4-Diazabicyclo[3.2.2]nonan-3-one CAS No. 53619-11-7

1,4-Diazabicyclo[3.2.2]nonan-3-one

Cat. No. B1365723
Key on ui cas rn: 53619-11-7
M. Wt: 140.18 g/mol
InChI Key: VCIKVHACZDLJCT-UHFFFAOYSA-N
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Patent
US04861779

Procedure details

Quinuclidone HCl (200 g, 1.24 moles) was dissolved in concentrated sulfuric acid (500 ml) and chilled to 0°-5° C. in a very large ice-water bath. NaN3 (200 g, 3.07 moles) was added in small portions over 2 hours. The resulting mixture was stirred at 0° C. for 4 hours. The reaction mixture was then slowly and carefully diluted with 1 liter of water and slowly quenched with a solution of sodium hydroxide (900 g, 22.5 moles) in 1.5 liters of water. After the quench, the pH of the reaction mixture was approximately 13.5. The resulting sodium sulfate was filtered and then washed with 2 liters of chloroform. The aqueous supernatant was extracted with three times 2 l of chloroform. The combined extracts were dried with magnesium sulfate and concentrated to give 94.9 g of a solid residue. This residue was chromatographed (2.0 kg SiO2 ; 9:1 chloroform:methanol) to give 13.59 g of the title compound as white crystals, m.p. 210°-211° C., yield 7.8%.
Name
Quinuclidone HCl
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
900 g
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Yield
7.8%

Identifiers

REACTION_CXSMILES
Cl.[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[CH2:4][C:3]2=O.[N-:11]=[N+]=[N-].[Na+].[OH-:15].[Na+]>S(=O)(=O)(O)O.O>[O:15]=[C:4]1[NH:11][CH:5]2[CH2:8][CH2:9][N:2]([CH2:7][CH2:6]2)[CH2:3]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quinuclidone HCl
Quantity
200 g
Type
reactant
Smiles
Cl.N12C(CC(CC1)CC2)=O
Name
Quantity
500 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Quantity
900 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting sodium sulfate was filtered
WASH
Type
WASH
Details
washed with 2 liters of chloroform
EXTRACTION
Type
EXTRACTION
Details
The aqueous supernatant was extracted with three times 2 l of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1CN2CCC(N1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 94.9 g
YIELD: PERCENTYIELD 7.8%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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